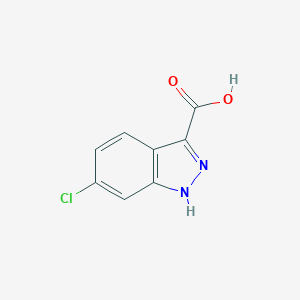

6-chloro-1H-indazole-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGHMISXTKQRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442066 | |

| Record name | 6-chloro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129295-31-4 | |

| Record name | 6-Chloro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129295-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indazole--carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-chloro-1H-indazole-3-carboxylic acid physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 6-chloro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes generalized protocols for the determination of key physical properties.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 129295-31-4 | [1] |

| Molecular Formula | C₈H₅ClN₂O₂ | [2] |

| Molecular Weight | 196.59 g/mol | [3] |

| Physical Form | Yellow to brown powder/solid | [2][3] |

| Purity | ≥ 97% (via HPLC) | [1][3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, the following are standard methodologies that can be employed for a compound of this nature.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a capillary melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.

Solubility Determination

The solubility of this compound can be determined in various solvents to understand its dissolution characteristics.

Procedure:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane) should be selected.

-

Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted indazole carboxylic acid, which would be applicable to this compound.

References

6-chloro-1H-indazole-3-carboxylic acid chemical structure and IUPAC name

An In-depth Technical Guide on 6-chloro-1H-indazole-3-carboxylic acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical entities is paramount. This document provides a detailed overview of this compound, focusing on its chemical structure and standardized nomenclature.

Chemical Identity

IUPAC Name: this compound.[1][2]

Chemical Formula: C₈H₅ClN₂O₂[1]

Chemical Structure

The molecular structure of this compound is characterized by a bicyclic indazole core. A chlorine atom is substituted at the 6th position of the indazole ring, and a carboxylic acid group is attached at the 3rd position.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 196.59 g/mol | [1] |

| Physical Form | Yellow to brown powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| InChI Key | MCGHMISXTKQRRF-UHFFFAOYSA-N | |

| Storage Temperature | 2-8 °C, sealed in dry conditions |

Applications in Research and Development

This compound is a significant building block in medicinal chemistry and pharmaceutical research. Its unique indazole scaffold makes it a valuable intermediate in the synthesis of biologically active molecules. It is particularly noted for its application in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] The compound is also utilized in biochemical research for studies involving enzyme inhibition and receptor binding, contributing to the understanding of various biochemical pathways.[1]

References

The Biological Versatility of 6-Chloro-1H-indazole-3-carboxylic Acid: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole-3-carboxylic acid has emerged as a pivotal scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the indazole core and the reactive carboxylic acid group, provide a foundation for the development of potent and selective modulators of various physiological pathways. This technical guide explores the significant biological activities stemming from derivatives of this compound, with a focus on their applications in oncology, inflammation, and immunology. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug discovery efforts in this promising area.

Core Biological Activities and Therapeutic Potential

Derivatives synthesized from this compound have demonstrated significant therapeutic potential across multiple domains, primarily as anti-cancer, anti-inflammatory, and immunomodulatory agents. The core indazole structure is a well-established pharmacophore, and the addition of a 6-chloro substituent can enhance binding affinities and metabolic stability. The carboxylic acid at the 3-position serves as a convenient handle for the synthesis of a wide range of amides and esters, allowing for the fine-tuning of pharmacological properties.

Anticancer Activity: Targeting Key Kinases

A significant area of investigation for derivatives of this compound is their potential as anticancer agents, particularly as kinase inhibitors. One of the key targets is the p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a critical node in multiple signaling pathways promoting cancer cell proliferation, survival, and metastasis.

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, studies on structurally similar 1H-indazole-3-carboxamide derivatives provide valuable insights into their potential as PAK1 inhibitors.

| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) | Reference |

| Analog 1 | (2,4-dichlorophenyl) | 52 | [1] |

| Analog 2 | (4-chloro-2-fluorophenyl) | 16 | [1] |

| Analog 3 | (2-chloro-4-fluorophenyl) | 159 | [1] |

| Analog 4 | (4-phenoxyphenyl) | 9.8 | [1] |

Note: These analogs, while not explicitly synthesized from the 6-chloro precursor, demonstrate the potent PAK1 inhibitory activity of the 1H-indazole-3-carboxamide scaffold.

PAK1 is a key downstream effector of small GTPases like Rac1 and Cdc42 and is implicated in various oncogenic signaling cascades. Its inhibition can disrupt these pathways, leading to reduced cancer cell growth and metastasis.

Figure 1: Simplified PAK1 signaling pathway and the inhibitory action of 1H-indazole-3-carboxamide derivatives.

Immunomodulatory Activity: CRAC Channel Inhibition

Derivatives of 1H-indazole-3-carboxamides have also been identified as potent blockers of Calcium Release-Activated Calcium (CRAC) channels. These channels are crucial for calcium signaling in various cell types, including immune cells, where they regulate processes like T-cell activation and mast cell degranulation. Aberrant CRAC channel activity is implicated in autoimmune diseases and inflammatory conditions.

| Compound ID | Amide Moiety | CRAC Channel Inhibition IC50 (µM) | Reference |

| 12d | N-(2,4-dichlorobenzyl) | <1 | [2] |

| 9c (inactive isomer) | N-(2,4-dichlorobenzyl) | >100 | [2] |

Note: This data highlights the specific structure-activity relationship for CRAC channel inhibition by indazole-3-carboxamides.

The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins. STIM proteins then translocate to the plasma membrane to activate Orai channels, leading to an influx of extracellular calcium. This calcium influx triggers various downstream signaling events.

References

Mechanism of Action for Chlorinated Indazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chlorine atoms onto the indazole ring can significantly modulate the physicochemical properties and pharmacological profiles of these molecules, often enhancing their potency and selectivity. This technical guide provides an in-depth exploration of the core mechanisms of action for chlorinated indazole compounds, with a primary focus on their roles as anti-cancer agents through kinase inhibition and the induction of apoptosis. This document synthesizes quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Mechanisms of Action

Chlorinated indazole compounds primarily exert their biological effects through two interconnected mechanisms: the inhibition of protein kinases and the induction of programmed cell death (apoptosis).

Kinase Inhibition

Many chlorinated indazoles are designed as ATP-competitive kinase inhibitors. The indazole ring acts as a bioisostere for the purine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The chlorine substituents can enhance binding affinity and selectivity by forming favorable interactions within the hydrophobic regions of the kinase active site.

Key Kinase Targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Several chlorinated indazole-containing compounds, such as Axitinib and Pazopanib, are potent inhibitors of VEGFRs, key regulators of angiogenesis. By inhibiting VEGFR signaling, these compounds can suppress tumor growth and metastasis.

-

Polo-like Kinase 4 (PLK4): As a crucial regulator of centriole duplication, PLK4 is a target for anti-cancer therapy. Chlorinated indazole derivatives have been developed as potent and selective PLK4 inhibitors[1].

-

BCR-ABL: This fusion protein is a hallmark of chronic myeloid leukemia (CML). Chlorinated indazoles have shown potent inhibitory activity against both wild-type and mutant forms of BCR-ABL, including the T315I gatekeeper mutation[2].

-

Other Kinases: Chlorinated indazoles have also been shown to inhibit other kinases, including c-Kit, PDGFR, and various serine/threonine kinases.

Induction of Apoptosis

A primary consequence of the cellular activity of many chlorinated indazole compounds is the induction of apoptosis. This programmed cell death is often a downstream effect of kinase inhibition but can also be initiated through other cellular perturbations. The two main apoptotic pathways implicated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Features of Apoptosis Induction:

-

Caspase Activation: A central event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. Chlorinated indazoles have been shown to induce the cleavage and activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3).

-

Mitochondrial Pathway: This pathway is often triggered by cellular stress. It involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Chlorinated indazoles can modulate the expression of these proteins, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the apoptosome and caspase-9.

-

Cell Cycle Arrest: Some chlorinated indazole derivatives can induce cell cycle arrest, often at the G2/M or S phase, which can be a prelude to apoptosis[3].

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of representative chlorinated indazole compounds against various cancer cell lines and kinases.

| Compound/Drug | Target Cell Line/Kinase | IC50 Value (µM) | Reference |

| Axitinib | VEGFR1 | 0.0001 - 0.0012 | [4][] |

| VEGFR2 | 0.0002 | [4][] | |

| VEGFR3 | 0.0001 - 0.0003 | [4][] | |

| PDGFRβ | 0.0016 | [4][] | |

| c-Kit | 0.0017 | [4][] | |

| Pazopanib | VEGFR1 | 0.010 | [] |

| VEGFR2 | 0.030 | [][6] | |

| VEGFR3 | 0.047 | [] | |

| c-Kit | 0.074 - 0.140 | [] | |

| Indazole Derivative 6m | K562 (CML) | 17.91 | [7] |

| Indazole Derivative 6p | K562 (CML) | >50 | [7] |

| Indazole Derivative 6r | K562 (CML) | 10.03 | [7] |

| Polysubstituted Indazoles | A2780 (Ovarian) | 0.64 - 17 | [3] |

| A549 (Lung) | 0.64 - 17 | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of chlorinated indazole compounds are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the chlorinated indazole compound and incubate for a specified period (e.g., 48-72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with the chlorinated indazole compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry, exciting FITC at 488 nm and PI at 535 nm.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

-

Procedure:

-

Treat cells with the chlorinated indazole compound and lyse them to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

-

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced.

-

Procedure:

-

In a 384-well plate, add the test compound (chlorinated indazole) at various concentrations.

-

Add the target kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: General experimental workflow for evaluating chlorinated indazole compounds.

Caption: Apoptosis induction pathway by chlorinated indazole compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-1H-indazole-3-carboxylic Acid: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, comprised of a benzene ring fused to a pyrazole ring, makes it a privileged scaffold in the design of novel therapeutic agents. The presence of the chloro and carboxylic acid functional groups at key positions provides versatile handles for synthetic modification, enabling the creation of diverse molecular libraries. While not typically an end-product with direct therapeutic use, this compound serves as a critical starting material for the synthesis of a wide array of biologically active molecules, most notably in the fields of oncology and anti-inflammatory research.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound as a pivotal research chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 129295-31-4 | [2] |

| Molecular Formula | C₈H₅ClN₂O₂ | [2] |

| Molecular Weight | 196.59 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 266-270 °C (decomposes) | |

| Solubility | Soluble in DMSO and methanol | [3] |

| Storage | 2-8°C, sealed in a dry environment |

Synthesis of this compound

The synthesis of this compound and its parent scaffold, indazole-3-carboxylic acid, can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted phenylhydrazines. A general synthetic scheme is outlined below.

Caption: Generalized synthetic route to indazole-3-carboxylic acid derivatives.

Core Application: A Key Intermediate in Drug Synthesis

The primary utility of this compound lies in its role as a precursor for more complex and biologically potent molecules. The indazole scaffold is present in numerous compounds that have entered clinical trials for a variety of diseases, including cancer, inflammatory conditions, and infectious diseases.[4][5][6][7][8]

Synthesis of Lonidamine

A prominent example of a drug synthesized from an indazole-3-carboxylic acid derivative is Lonidamine, an anti-cancer agent known to interfere with the energy metabolism of tumor cells by inhibiting mitochondrial hexokinase.[3] While Lonidamine itself is 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, its synthesis showcases the utility of the indazole-3-carboxylic acid core. The general synthetic approach is illustrated below.

Caption: General alkylation step in the synthesis of Lonidamine and its analogs.

Experimental Protocol: Synthesis of Lonidamine from Indazole-3-carboxylic acid methyl ester

The following is a representative protocol for the synthesis of Lonidamine, adapted from published methods.[9] This two-step process involves the alkylation of the indazole nitrogen followed by hydrolysis of the methyl ester.

Step 1: Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, methyl ester

-

To a round-bottomed flask, add indazole-3-carboxylic acid, methyl ester (10 g), 2,4-dichlorobenzyl chloride (11 g), and potassium carbonate (15 g).

-

Add 350 mL of acetone to the flask.

-

Heat the reaction mixture to reflux and stir for approximately 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, add 500 mL of ethyl acetate and stir for 10 minutes.

-

Filter the mixture to remove insoluble solids.

-

The filtrate is washed with a saturated sodium chloride solution.

-

The organic layer is dried and the solvent is removed under vacuum to yield a solid residue.

-

The crude product is recrystallized from hot ethyl acetate to yield pure 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, methyl ester.

Step 2: Hydrolysis to Lonidamine

-

In a round-bottomed flask, dissolve the methyl ester product from Step 1 (13 g) in methanol (150 mL).

-

Add 250 mL of a 1 M sodium hydroxide solution.

-

Heat the mixture at 60°C and stir for approximately 18 hours, monitoring by TLC.

-

After the reaction is complete, acidify the mixture to a pH of ~1 with hydrochloric acid and stir for 30 minutes.

-

Filter the resulting precipitate to collect the solid product.

-

Wash the collected solid with water (3 x 500 mL) to afford Lonidamine.

Biological Activities of Indazole Derivatives

The indazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities. A review of the literature indicates that compounds derived from the indazole nucleus are investigated for the following therapeutic applications:

-

Anti-cancer: As seen with Lonidamine, indazole derivatives are potent anti-cancer agents, often targeting cellular metabolism or protein kinases.[4][8][10]

-

Anti-inflammatory: Many indazole-containing compounds exhibit anti-inflammatory properties.[5]

-

Antimicrobial and Antifungal: The indazole nucleus is a feature in some compounds with antibacterial and antifungal activities.[4][5]

-

Anti-HIV and other Antiviral: Certain indazole derivatives have been explored for their potential to inhibit viral replication.[5]

-

Neurological Disorders: The scaffold is also a component of molecules targeting receptors in the central nervous system.

The diverse biological activities of indazole derivatives underscore the importance of core structures like this compound in generating novel drug candidates.

Caption: The diverse biological activities of compounds containing the indazole scaffold.

Conclusion

This compound is a valuable and versatile research chemical, primarily serving as a foundational building block in the synthesis of a wide range of biologically active compounds. Its chemical properties allow for straightforward derivatization, leading to the development of novel drug candidates with potential applications in oncology, inflammation, and infectious diseases. While the compound itself is not the active therapeutic agent, its role as a key intermediate makes it an indispensable tool for medicinal chemists and drug discovery professionals. Further exploration of synthetic methodologies utilizing this scaffold is likely to yield new and improved therapeutic agents in the future.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2005120498A2 - Method for synthesis of lonidamine and related indazole derivatives - Google Patents [patents.google.com]

- 10. Effect of lonidamine derivatives on the inhibition of transformed cell area expansion - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Indazole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Among its derivatives, indazole-3-carboxylic acid has emerged as a critical synthon and a key intermediate for compounds targeting a wide array of biological processes. This technical guide provides an in-depth exploration of the discovery and historical development of indazole-3-carboxylic acids, detailing the seminal synthetic methodologies, early biological findings, and the evolution of their therapeutic applications. We present detailed experimental protocols for foundational syntheses, summarize key quantitative data, and visualize the critical synthetic and signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Early History and Discovery

The journey of indazole chemistry began in the late 19th century. While not the parent indazole-3-carboxylic acid, the first synthesis of a related indazole derivative is credited to the pioneering chemist Emil Fischer. In 1883, Fischer synthesized an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid, which underwent intramolecular condensation. This foundational work established the feasibility of constructing the fused benzene-pyrazole ring system.

A significant advancement came with the Jacobson Indazole Synthesis, which provided a direct route to the parent 1H-indazole from o-toluidine via diazotization. However, the specific functionalization at the 3-position with a carboxylic acid group came later. The development of synthetic routes to 1H-indazole-3-carboxylic acid was a pivotal moment, unlocking its potential as a versatile building block for medicinal chemistry.

Two primary historical methods defined the early synthesis of this crucial compound:

-

The Isatin Approach (circa 1952): A key method, reported by H.R. Snyder et al. in 1952, utilized isatin as the starting material. This route involves the hydrolytic ring-opening of isatin, followed by diazotization and a subsequent reductive cyclization to form the indazole ring.[1]

-

The Phenylhydrazine Approach: A more contemporary and scalable "diazonium-free" route was later developed, starting from phenylhydrazine and benzaldehyde. This method offered a safer and more efficient alternative for large-scale production.[1]

These synthetic advancements paved the way for the exploration of indazole-3-carboxylic acid derivatives as pharmacologically active agents.

Foundational Synthetic Protocols

The ability to reliably synthesize indazole-3-carboxylic acid was crucial for its development. The following sections provide detailed methodologies for the key historical and modern synthetic routes.

Synthesis from Isatin (Based on the Snyder Method)

This classical approach involves a multi-step sequence starting from isatin.

Experimental Protocol:

-

Hydrolysis of Isatin: Isatin is hydrolyzed using an aqueous solution of sodium hydroxide (NaOH), which opens the five-membered ring to form the salt of 2-aminophenylglyoxylic acid.[1]

-

Diazotization: The resulting intermediate is then treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong mineral acid at low temperatures (0-5 °C) to form a diazonium salt.[1]

-

Reductive Cyclization: The diazonium salt is subsequently reduced. This step facilitates the cyclization of the aryl hydrazine intermediate under acidic conditions to yield 1H-indazole-3-carboxylic acid.[1]

References

The Therapeutic Potential of the 6-Chloro-1H-indazole-3-carboxylic Acid Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, it serves as a crucial synthetic intermediate and a privileged scaffold for the development of a diverse range of biologically active molecules. Its derivatives have shown promise in targeting key proteins involved in cancer, neurological disorders, and infectious diseases. This technical guide explores the potential therapeutic targets of compounds derived from this compound, focusing on p21-activated kinase 1 (PAK1), serotonin receptors, and trypanothione reductase. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indazole framework.

p21-activated kinase 1 (PAK1) as a Therapeutic Target

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[1] Dysregulation of PAK1 activity is implicated in the progression of several cancers, making it an attractive target for anticancer drug discovery.[2][3][4]

Indazole-3-carboxamide Derivatives as PAK1 Inhibitors

The 1H-indazole-3-carboxamide scaffold, directly synthesized from this compound, has proven to be a fertile ground for the discovery of potent PAK1 inhibitors.[5] Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can lead to highly selective and potent inhibitors.

Table 1: In Vitro Potency of a Representative 1H-Indazole-3-carboxamide Derivative against PAK1

| Compound ID | Target Kinase | IC50 (nM) |

| 30l | PAK1 | 9.8 |

Data sourced from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[5]

PAK1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving PAK1, highlighting its role downstream of Rho GTPases and its influence on cell survival and proliferation.

Experimental Protocol: In Vitro PAK1 Kinase Assay (ADP-Glo™)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against the PAK1 enzyme.

Materials:

-

Recombinant human PAK1 enzyme

-

PAKtide (substrate peptide)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 50 nL of the diluted test compound or DMSO (vehicle control).

-

Add 2.5 µL of recombinant PAK1 enzyme solution to each well.

-

Incubate the plate at 30°C for 60 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the PAKtide substrate and ATP.

-

Incubate the reaction at 30°C for 60 minutes.

-

Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to convert ADP to ATP.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes to produce a luminescent signal.

-

Record luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for PAK1 Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a PAK1 inhibitor.

Serotonin Receptors as Therapeutic Targets

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide variety of therapeutic agents.[6] Specifically, 5-HT3 and 5-HT4 receptor antagonists are used to treat nausea and vomiting, particularly those induced by chemotherapy, and gastrointestinal motility disorders.[7][8][9][10]

Indazole Derivatives as Serotonin Receptor Antagonists

Derivatives of indazole-3-carboxylic acid have been investigated as potent and selective antagonists of serotonin receptors.[11][12] The indazole nucleus serves as a bioisostere for the indole ring of serotonin, providing a structural basis for receptor interaction.

Serotonin 5-HT3 Receptor Signaling

The following diagram illustrates the basic mechanism of a 5-HT3 receptor, which is a ligand-gated ion channel.

Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors

This protocol describes a method to determine the binding affinity of test compounds to a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target 5-HT receptor subtype

-

Radioligand (e.g., [3H]5-HT, [3H]LSD) specific for the receptor

-

Non-labeled competing ligand (for non-specific binding determination)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction tube, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, binding buffer (for total binding), or a high concentration of a non-labeled competing ligand (for non-specific binding).

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding by the test compound and calculate the Ki value.

Experimental Workflow for Serotonin Receptor Antagonist Discovery

The following diagram shows a typical workflow for the discovery and characterization of a serotonin receptor antagonist.

Trypanothione Reductase as a Therapeutic Target

Trypanothione reductase (TryR) is a flavoprotein oxidoreductase that is a key enzyme in the antioxidant defense system of trypanosomatid parasites, such as Leishmania and Trypanosoma, the causative agents of leishmaniasis and trypanosomiasis (including Chagas disease and African sleeping sickness).[13][14][15][16][17] This enzyme is absent in humans, making it an excellent and specific target for the development of anti-parasitic drugs.[16]

Chloro-indazole Derivatives as Trypanothione Reductase Inhibitors

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as inhibitors of TryR.[18] These compounds show promise as leads for the development of novel treatments for trypanosomatid infections.[19]

The Trypanothione Redox System

The diagram below illustrates the central role of Trypanothione Reductase in the parasite's defense against oxidative stress.

References

- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Inhibitors of p21-activated kinases (PAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]

- 10. Deciphering 5-HT3 receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Trypanothione reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenothiazine inhibitors of trypanothione reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Trypanothione-disulfide reductase - Wikipedia [en.wikipedia.org]

- 18. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6-chloro-1H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 6-chloro-1H-indazole-3-carboxylic acid in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively published, this document extrapolates its likely solubility profile based on the known behavior of structurally similar indazole derivatives and general principles of organic chemistry. It also outlines standard experimental protocols for solubility determination.

Predicted Solubility of this compound

This compound is a heterocyclic aromatic compound.[1] Its structure, featuring a polar carboxylic acid group and an indazole nucleus with a chlorine substituent, suggests a nuanced solubility profile. The presence of the carboxylic acid group allows for ionization in basic solutions, significantly increasing aqueous solubility. The indazole ring itself possesses some polarity, but the overall molecule has considerable nonpolar surface area.

Based on these structural features, the following solubility characteristics are anticipated:

-

High Solubility in Basic Aqueous Solutions: The compound is expected to be highly soluble in aqueous bases like sodium hydroxide and sodium bicarbonate due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.[2]

-

Solubility in Polar Aprotic Solvents: Good solubility is predicted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.

-

Moderate to Low Solubility in Polar Protic Solvents: In polar protic solvents like methanol and ethanol, moderate to low solubility is expected. While these solvents can hydrogen bond, the nonpolar regions of the molecule may limit extensive dissolution.

-

Poor Solubility in Nonpolar Solvents: The compound is likely to be poorly soluble in nonpolar solvents like hexane and toluene, and in water at neutral or acidic pH.

While specific quantitative data is unavailable, a qualitative summary of the expected solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Formula | Type | Predicted Solubility |

| Water (pH 7) | H₂O | Polar Protic | Low |

| 5% Sodium Hydroxide | NaOH (aq) | Basic Aqueous | High |

| 5% Sodium Bicarbonate | NaHCO₃ (aq) | Basic Aqueous | High |

| 5% Hydrochloric Acid | HCl (aq) | Acidic Aqueous | Low |

| Ethanol | C₂H₅OH | Polar Protic | Moderate to Low |

| Methanol | CH₃OH | Polar Protic | Moderate to Low |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | High |

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderate |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Low |

| Hexane | C₆H₁₄ | Nonpolar | Very Low / Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial in drug discovery and development.[3] The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[4][5]

2.1. Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. This is to ensure a saturated solution is formed.[6]

-

Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C).[6]

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7]

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the undissolved solid.

-

Clarify the supernatant by centrifugation or by filtering it through a syringe filter (e.g., 0.45 µm).[3]

-

Dilute the clarified supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[6]

-

The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

2.2. Kinetic Solubility Assay

For earlier stages of drug discovery, a higher-throughput kinetic solubility method is often employed.[3] This method typically involves dissolving the compound in DMSO first and then diluting it into an aqueous buffer.[4]

Procedure:

-

Prepare a concentrated stock solution of the compound in DMSO (e.g., 20 mM).[3]

-

Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS).[3]

-

Incubate the mixture for a shorter period (e.g., 1-2 hours) with shaking.[3]

-

Measure the amount of compound that remains in solution after precipitation is observed or after filtration/centrifugation. Quantification can be done by methods like UV-Vis spectroscopy or LC-MS/MS.[3]

It's important to note that kinetic solubility can sometimes overestimate the thermodynamic solubility because it can lead to the formation of supersaturated solutions.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to the Stability and Storage of 6-chloro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 6-chloro-1H-indazole-3-carboxylic acid. The information herein is compiled from various chemical suppliers and scientific literature. It is intended to guide researchers and professionals in the proper handling and storage of this compound to ensure its integrity and purity for experimental use.

While specific, in-depth quantitative stability studies and detailed degradation pathways for this compound are not extensively documented in publicly available literature, this guide provides the best-practice recommendations based on supplier data and chemical principles.

Recommended Storage Conditions

To maintain the quality and stability of this compound, it is crucial to adhere to the recommended storage conditions provided by suppliers. The compound is typically a yellow to brown powder[1]. The following table summarizes the storage recommendations from various sources.

| Parameter | Recommended Condition | Source |

| Temperature | 0-8 °C | [1] |

| 2-8 °C | [2] | |

| Atmosphere | Sealed in dry conditions | [2] |

| Light | Protect from light | General good practice for chemical compounds[3] |

Potential Degradation Pathways

Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its chemical structure, which includes an indazole ring, a carboxylic acid group, and a chlorine substituent, potential degradation pathways under stress conditions such as acid, base, oxidation, heat, and light can be hypothesized. These are similar to pathways observed for other indazole derivatives[3].

-

Hydrolysis: The carboxylic acid group may undergo esterification in the presence of alcohols under acidic conditions. The indazole ring itself could be susceptible to cleavage under harsh acidic or basic conditions.

-

Oxidation: The indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products[3].

-

Photodegradation: Aromatic chlorinated compounds can be sensitive to UV light, which may lead to the cleavage of the carbon-chlorine bond, initiating radical reactions and subsequent degradation[3].

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to decarboxylation or fragmentation of the indazole ring. Hazardous decomposition products could include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl)[3].

The following diagram illustrates these hypothetical degradation pathways.

Recommended Handling and Experimental Workflow

Proper handling is essential to prevent contamination and degradation. The following workflow outlines the recommended procedure for handling, storing, and preparing solutions of this compound.

Illustrative Experimental Protocol for Forced Degradation Studies

To definitively determine the stability of this compound, forced degradation studies are necessary. The following is a general protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Formic acid or other suitable mobile phase modifier

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)

-

pH meter

-

Stability chamber or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a stability chamber at 80°C for 7 days.

-

Photodegradation: Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

-

A photodiode array (PDA) detector should be used to check for peak purity.

-

Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of any degradation products and to propose their structures.

-

Data Presentation: The results should be presented in a table summarizing the percentage of degradation under each condition and the retention times and mass-to-charge ratios (m/z) of the degradation products.

Safety and Handling Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound. It is classified as an irritant[4].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

-

-

Incompatibilities: Keep away from strong oxidizing agents.

This guide provides a foundation for the safe and effective use of this compound in a research and development setting. For definitive stability data, it is highly recommended that experimental studies are conducted under the specific conditions of use.

References

Methodological & Application

Synthesis of 6-chloro-1H-indazole-3-carboxylic acid from Indole Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthetic route to 6-chloro-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from an appropriate indole precursor. Indazole derivatives are of significant interest in drug discovery, with several marketed drugs, such as axitinib and pazopanib, featuring this scaffold.[1] The transformation of an indole core to an indazole is a key strategy in creating bioisosteres of indole-containing compounds.

While a direct, one-pot synthesis of this compound from a corresponding indole has not been extensively documented, a robust and logical two-step synthetic pathway can be proposed based on well-established methodologies. This involves the nitrosation of a 6-chloro-indole to form the intermediate 6-chloro-1H-indazole-3-carboxaldehyde, followed by a standard oxidation to yield the target carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis begins with the readily available 6-chloro-1H-indole. The key transformation is the conversion of the indole ring system to the indazole ring system via an oxidative ring-opening and subsequent recyclization, followed by oxidation of the resulting aldehyde.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-chloro-1H-indazole-3-carboxaldehyde via Nitrosation of 6-chloro-1H-indole

This protocol is adapted from optimized procedures for the nitrosation of various indole derivatives.[1][2][3] The key to a high-yielding reaction is the slow addition of the indole to the nitrosating mixture to minimize the formation of dimeric side products.[1][4]

Materials and Reagents:

-

6-chloro-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Syringe pump

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Preparation of the Nitrosating Mixture:

-

In a round-bottom flask, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2 N aqueous HCl (7 equivalents) to the cooled solution while stirring.

-

Maintain the resulting mixture under an inert atmosphere (e.g., argon) and stir for 10 minutes at 0 °C.

-

-

Addition of the Indole Substrate:

-

Prepare a solution of 6-chloro-1H-indole (1 equivalent) in DMF.

-

Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at a temperature appropriate for the substrate. For electron-deficient indoles, such as 6-chloro-1H-indole, a higher temperature (e.g., 50-80 °C) may be required for the reaction to proceed to completion.[1]

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and extract three times with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-chloro-1H-indazole-3-carboxaldehyde.

-

Quantitative Data (Representative):

The following table provides representative data for the nitrosation of various substituted indoles, which can be used as a reference for the synthesis of the 6-chloro derivative.

| Indole Substrate | Equivalents of NaNO₂ | Equivalents of HCl | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 5-Bromo-indole | 8 | 7 | 50 | 2 | 72 | [1] |

| 5-Nitro-indole | 8 | 7 | 80 | 6 | High | [2] |

| 5-Carboxy-indole | 8 | 7 | 50 | 2 | 62 | [1] |

Step 2: Oxidation of 6-chloro-1H-indazole-3-carboxaldehyde to this compound

This is a standard oxidation of an aldehyde to a carboxylic acid. Several reagents can be employed for this transformation, such as potassium permanganate (KMnO₄), Jones reagent, or potassium peroxymonosulfate (Oxone®). The following protocol describes a general method using KMnO₄.

Materials and Reagents:

-

6-chloro-1H-indazole-3-carboxaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve 6-chloro-1H-indazole-3-carboxaldehyde (1 equivalent) in acetone in a round-bottom flask.

-

Prepare a solution of potassium permanganate (approximately 2 equivalents) in water.

-

-

Oxidation:

-

Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring.

-

Continue stirring until the purple color of the permanganate has discharged and a brown precipitate of manganese dioxide has formed.

-

Monitor the reaction by TLC until all the starting aldehyde has been consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.

-

Acidify the mixture with concentrated HCl to precipitate the carboxylic acid.

-

Filter the solid product and wash with cold water.

-

Alternatively, extract the acidified mixture with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by recrystallization.

-

Reaction Workflow and Logic

The following diagram illustrates the logical flow of the experimental protocol for the crucial nitrosation step.

Caption: Experimental workflow for the nitrosation of 6-chloro-1H-indole.

Concluding Remarks

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from an indole precursor. The nitrosation of indoles is a well-established reaction, and the subsequent oxidation of the resulting aldehyde is a standard transformation in organic synthesis. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel indazole-containing compounds.

References

Application Notes: Protocol for Amide Coupling with 6-chloro-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] The formation of an amide bond is one of the most frequently utilized reactions in the development of new pharmaceuticals, allowing for the exploration of structure-activity relationships by coupling a carboxylic acid with a diverse array of amines.[2][3]

This document provides detailed protocols for the amide coupling of 6-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Two primary methods are presented: a high-efficiency protocol using HATU and a standard, cost-effective protocol using EDC in conjunction with HOBt.

Core Concepts in Amide Coupling

The conversion of a carboxylic acid and an amine into an amide requires the activation of the carboxylate group to make it susceptible to nucleophilic attack by the amine.[2][4] This is typically achieved using coupling reagents.

-

Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and lead to rapid reaction times with minimal side reactions.[5][6][7] HATU is particularly effective for coupling to less reactive or sterically hindered amines.[6][8]

-

Carbodiimide Reagents (e.g., EDC, DCC): Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their cost-effectiveness and water-soluble byproducts, which simplifies purification.[5][9] They are often used with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to increase efficiency and suppress side reactions, such as racemization.[5][9][10]

Choice of Base and Solvent: A non-nucleophilic tertiary amine base, most commonly DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction.[8] The most frequently used solvent is anhydrous N,N-Dimethylformamide (DMF) due to its excellent solvating properties for the reactants and reagents.[8][11] Dichloromethane (DCM) and acetonitrile are also viable alternatives.[8][9]

Comparative Summary of Protocols

The following table summarizes the key quantitative parameters for the two detailed protocols, allowing for an at-a-glance comparison.

| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |

| Carboxylic Acid | 1.0 eq | 1.0 eq |

| Amine | 1.0 - 1.2 eq | 1.1 eq |

| Coupling Reagent | HATU (1.0 - 1.1 eq) | EDC·HCl (1.2 eq) |

| Additive | None | HOBt (1.2 eq) |

| Base | DIPEA (2.0 - 3.0 eq) | TEA or DIPEA (3.0 eq) |

| Solvent | Anhydrous DMF | Anhydrous DMF |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2 - 6 hours | 12 - 24 hours |

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including reactions with less reactive amines, to ensure high yields and short reaction times.[8]

Materials:

-

This compound

-

Amine of interest

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.

-

Add the desired amine (1.0-1.2 eq) to the solution.[8]

-

Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.[8]

-

Add HATU (1.0-1.1 eq) to the mixture in one portion.[8]

-

Stir the reaction at room temperature for 2-6 hours. Monitor progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final amide.[8]

Protocol 2: Standard Coupling using EDC/HOBt

This protocol is a reliable and cost-effective alternative, particularly suitable for more reactive amines.[8][11]

Materials:

-

This compound

-

Amine of interest

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

TEA (Triethylamine) or DIPEA

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl Acetate (EtOAc) or Chloroform (CHCl₃)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[8][11]

-

Add anhydrous DMF and stir to dissolve all components.

-

Stir the reaction mixture at room temperature for 15 minutes for pre-activation.[1][11]

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[1][12]

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[12]

-

Once the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent like Ethyl Acetate or 10% Methanol in Chloroform.[11][12]

-

Combine the organic layers and wash sequentially with 1M HCl (if compatible with the product), saturated aqueous NaHCO₃, and brine.[11][12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[11]

-

Purify the crude compound via column chromatography (e.g., step gradient of 0-5% Methanol in CHCl₃) to afford the pure amide product.[11]

Visualized Workflows and Logic

Caption: General experimental workflow for the amide coupling reaction.

Caption: A decision tree for troubleshooting common amide coupling issues.

References

- 1. benchchem.com [benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. growingscience.com [growingscience.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: Leveraging 6-chloro-1H-indazole-3-carboxylic acid in Anti-Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the discovery of novel anti-cancer therapeutics.[1] Its rigid bicyclic structure serves as a valuable scaffold for the synthesis of compounds that can interact with various biological targets implicated in cancer progression. This document provides an overview of its application, key quantitative data from representative derivatives, detailed experimental protocols for evaluating anti-cancer activity, and visual representations of relevant signaling pathways and workflows. The chlorinated nature of this compound offers a reactive handle for diverse chemical modifications, making it an attractive starting point for medicinal chemistry campaigns aimed at developing potent and selective anti-cancer agents.[1]

Application in Anti-Cancer Drug Discovery

Derivatives of this compound, particularly N-substituted carboxamides, have been investigated as inhibitors of various protein kinases that are key drivers of oncogenesis. The indazole core is a recognized pharmacophore present in several FDA-approved kinase inhibitors. The primary anti-cancer strategies involving this scaffold focus on:

-

Kinase Inhibition: Targeting aberrant kinase activity is a cornerstone of modern oncology. Indazole derivatives have shown potent inhibitory activity against several kinases, including p21-activated kinase 1 (PAK1), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

-

Induction of Apoptosis: Many indazole-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins like caspases and members of the Bcl-2 family.

-

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells can be halted by inducing cell cycle arrest. Certain indazole derivatives have demonstrated the ability to arrest cancer cells in specific phases of the cell cycle, thereby preventing their division.

Quantitative Data: Anti-Cancer Activity of Representative Indazole Derivatives

The following tables summarize the in vitro anti-cancer activity of various indazole derivatives from published studies. While not all are direct derivatives of this compound, they represent the potential therapeutic efficacy that can be achieved using the broader indazole scaffold.

Table 1: Anti-proliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 | [2] |

| HepG2 (Liver Cancer) | 0.80 | [2] | |

| MCF-7 (Breast Cancer) | 0.34 | [2] | |

| A549 (Lung Cancer) | 1.15 | [2] | |

| 6o | K562 (Leukemia) | 5.15 | [3][4] |

| A549 (Lung Cancer) | >50 | [4] | |

| PC-3 (Prostate Cancer) | >50 | [4] | |

| HepG2 (Liver Cancer) | >50 | [4] | |

| 1c | Colon Cancer Cell Lines | 0.041 - 33.6 (mean 1.90) | [5] |

| Melanoma Cell Lines | |||

| 10d, 10e | SR (Leukemia) | 0.0153 | [6] |

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 30l | PAK1 | 9.8 | [7] |

| 109 | EGFR (T790M) | 5.3 | [8] |

| EGFR (wild-type) | 8.3 | [8] | |

| 89 | Bcr-Abl (wild-type) | 14 | [8] |

| Bcr-Abl (T315I mutant) | 450 | [8] |

Experimental Protocols

Synthesis of N-substituted 6-chloro-1H-indazole-3-carboxamides

This protocol describes a general method for the synthesis of N-substituted 6-chloro-1H-indazole-3-carboxamides from this compound.

Caption: General workflow for the synthesis of N-substituted 6-chloro-1H-indazole-3-carboxamides.

Materials:

-

This compound

-

Desired amine (R-NH2)

-